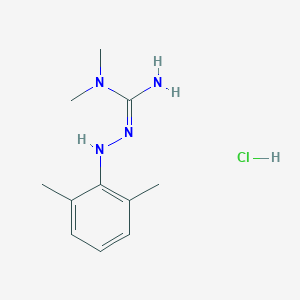
Restacorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Restacorin, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN4 and its molecular weight is 242.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Restacorin, also known as TYB-3823, is an antiarrhythmic agent with primarily class Ic properties . The primary target of this compound is the sodium channel alpha subunit (SCNA) . SCNA plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells, including cardiac muscle cells .
Mode of Action
This compound interacts with its target, the sodium channel alpha subunit, by blocking it . This blocking action results in a depression of the maximum rate of rise of the action potential upstroke (V-max) and an increase in AH, HV, and QRS duration . These changes in the action potential characteristics are concentration-dependent and rate-dependent .
Biochemical Pathways
The blocking of the sodium channel alpha subunit by this compound affects the action potential characteristics of cardiac cells . This results in changes in the electrophysiological properties of the cells, which can help to stabilize the cardiac rhythm and prevent arrhythmias .
Pharmacokinetics
It’s known that the electrophysiological effects of this compound are concentration-dependent , suggesting that its bioavailability and plasma concentration may influence its therapeutic effects.
Result of Action
The cellular electrophysiological effects produced by this compound in dog cardiac Purkinje fibres best resemble those produced by recognized class Ic antiarrhythmic drugs . Specifically, this compound decreases the maximum rate of rise of the action potential upstroke and action potential amplitude while shortening the action potential duration measured at 90% of repolarization in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
Restacorin interacts with various enzymes and proteins in the body, playing a significant role in biochemical reactions. The major electrophysiologic effects of this compound are a depression of V-max and an increase in AH, HV, and QRS duration . These interactions and their nature are crucial to understanding the biochemical role of this compound.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In subjects with a normal left ventricular function, this compound does not show negative inotropic effects. In patients with a decreased left ventricular function, this compound produces a moderate negative inotropic effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Understanding these mechanisms is crucial for comprehending how this compound functions at a molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for determining the optimal dosage of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these pathways is crucial for comprehending the metabolic role of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
CAS No. |
100751-82-4 |
|---|---|
Molecular Formula |
C11H19ClN4 |
Molecular Weight |
242.75 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H |
InChI Key |
LBTUHNNCEFYFFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/N=C(\N)/N(C)C.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |
Key on ui other cas no. |
100751-82-4 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1-(2,6-dimethylphenyl)-4,4-dimethylaminoguanidine HCl GYKI 38233 GYKI-38233 restacorin TYB 3823 TYB-3823 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
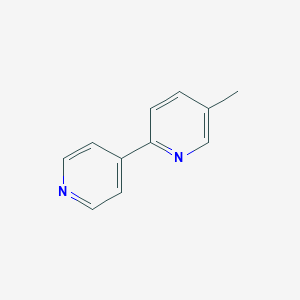
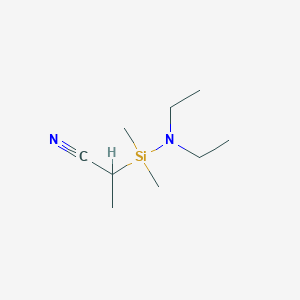
![11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene](/img/structure/B25428.png)
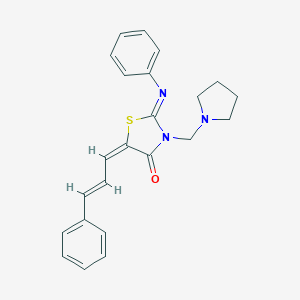
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
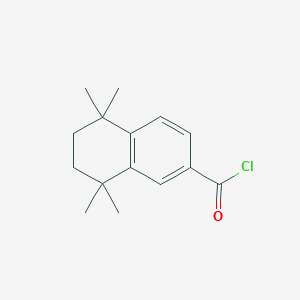



![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

